Nevirapine, a dipyridodiazepinone, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been widely used in the treatment of HIV-1 infection. It is known for its high specificity in inhibiting the reverse transcriptase (RT) enzyme, which is crucial for the replication of HIV-1. Nevirapine was the first NNRTI approved for use in HIV-infected individuals, including children, and has been a cornerstone in the fight against HIV/AIDS23.
The mechanism by which nevirapine exerts its effects is through the inhibition of the HIV-1 reverse transcriptase enzyme. This enzyme is responsible for converting the viral RNA into DNA, a critical step in the viral replication cycle. Nevirapine binds directly to RT and induces a conformational change that inhibits the enzyme's activity. It does not compete with nucleoside triphosphates or the natural template of the virus, which makes it a noncompetitive inhibitor. Interestingly, nevirapine has been shown to alter the cleavage specificity of the RNase H activity associated with RT, leading to multiple cleavages on the RNA template and potentially affecting viral replication and recombination13.
Nevirapine is primarily used in the treatment of HIV-1 infection. It has demonstrated antiretroviral activity both as monotherapy and in combination with other antiretroviral drugs, such as nucleoside analogues. The combination of nevirapine with drugs like zidovudine and didanosine has shown a profound and sustained antiviral effect. Nevirapine's efficacy extends to diverse patient groups, including adults, children, antiretroviral therapy-naive patients, and those with baseline resistance to other antiretrovirals23.
A significant application of nevirapine is in the prevention of perinatal HIV transmission. A single dose of nevirapine administered to pregnant women during labor and to neonates shortly after birth has been shown to reduce the rate of HIV transmission by 47% compared to zidovudine. This finding is particularly relevant in developing countries, where nevirapine's cost-effectiveness and ease of administration make it a valuable option for reducing mother-to-child transmission of HIV2.
While nevirapine is effective, monotherapy can rapidly select for high-level drug resistance due to a single amino acid substitution in the HIV RT gene. The pharmacokinetics of nevirapine are characterized by rapid oral absorption, wide distribution throughout the body, and a long elimination half-life. However, its metabolism by and induction of cytochrome P450 isoenzymes necessitate caution when coadministered with other drugs metabolized by this system2.
The most common adverse event associated with nevirapine is rash, which can occasionally develop into severe conditions such as Stevens-Johnson syndrome. Liver enzyme elevations can also occur, leading to severe complications in some patients on multiple dose regimens2.
CAS No.: 3019-74-7
CAS No.: 1976-85-8
CAS No.: 23656-67-9
CAS No.: 73477-63-1
CAS No.: 27776-01-8